6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of appropriate precursors to form the pyrazole ring, followed by bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazolopyridines .
Scientific Research Applications
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the pyrazole ring fusion.
1H-Pyrazolo[4,3-b]pyridines: Another closely related family with different substitution patterns.
Uniqueness
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amine group at specific positions allows for unique interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11) |
InChI Key |
CXEJSBDPZKHOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=NN2)N |
Origin of Product |
United States |
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